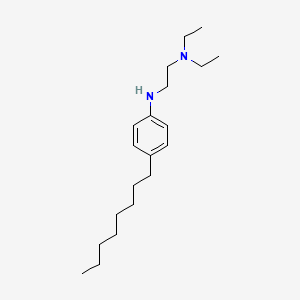
Bromoformonitrile oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromoformonitrile oxide is a chemical compound with the molecular formula CBrNO It is known for its unique structure, which includes a bromine atom, a nitrile group, and an oxide group
準備方法
Synthetic Routes and Reaction Conditions
Bromoformonitrile oxide can be synthesized through various methods. One common approach involves the reaction of bromoform with a nitrile oxide precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The exact methods can vary depending on the desired application and the scale of production.
化学反応の分析
Types of Reactions
Bromoformonitrile oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different compounds with varying properties.
Substitution: The bromine atom in this compound can be substituted with other atoms or groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield various oxides, while substitution reactions can produce a range of substituted nitrile oxides.
科学的研究の応用
Bromoformonitrile oxide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: The compound’s reactivity makes it a candidate for drug development and other medical applications.
Industry: this compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which bromoformonitrile oxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity allows it to participate in various chemical reactions, leading to the formation of different products. These interactions can affect biological systems and industrial processes, depending on the specific application.
類似化合物との比較
Similar Compounds
Similar compounds to bromoformonitrile oxide include other nitrile oxides and halogenated nitriles, such as:
- Chloronitrile oxide
- Fluoronitrile oxide
- Iodonitrile oxide
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it distinct from other nitrile oxides and halogenated nitriles, allowing for unique applications and research opportunities.
特性
| 74213-25-5 | |
分子式 |
CBrNO |
分子量 |
121.92 g/mol |
IUPAC名 |
bromoformonitrile oxide |
InChI |
InChI=1S/CBrNO/c2-1-3-4 |
InChIキー |
OPEBOTYCWHBJJL-UHFFFAOYSA-N |
正規SMILES |
C(#[N+][O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)



